科库林

描述

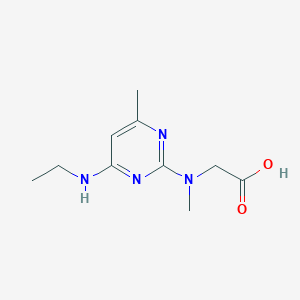

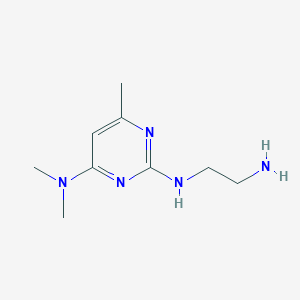

Kocurin is a new thiazolyl peptide that was isolated from culture broths of a marine-derived bacterium, Kocuria palustris . It has displayed activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the submicromolar range .

Synthesis Analysis

The synthesis of Kocurin is controlled by a set of genes known as biosynthesis gene clusters (BGCs). These clusters include genes encoding nonribosomal synthetase (NRPS) and polyketide synthases (PKS) . The strains of Kocuria and Micrococcus were PCR screened for the presence of these secondary metabolite genes .

Molecular Structure Analysis

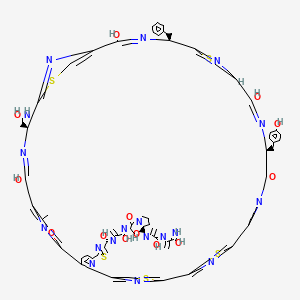

The structural elucidation of Kocurin was accomplished using a combination of spectroscopic and chemical methods, including HRMS, extensive 1D and 2D NMR analysis, MS/MS fragmentation, and chemical degradation and Marfey’s analysis of the resulting amino acid residues .

Chemical Reactions Analysis

The chemical reactions involved in the formation of Kocurin were analyzed using a combination of spectroscopic and chemical methods, including HRMS, extensive 1D and 2D NMR analysis, MS/MS fragmentation, and chemical degradation and Marfey’s analysis of the resulting amino acid residues .

Physical And Chemical Properties Analysis

The physical and chemical properties of Kocurin were determined through a combination of spectroscopic and chemical methods, including HRMS, extensive 1D and 2D NMR analysis .

科学研究应用

抗生素特性和生物合成

科库林是一种被确认为具有生物活性的硫肽化合物,已发现具有抗生素特性,特别是对耐甲氧西林金黄色葡萄球菌 (MRSA) 菌株。Linares-Otoya 等人(2017 年)的一项研究重点介绍了从玫瑰球菌中分离科库林及其生物合成基因簇的鉴定。这一发现对于了解科库林的遗传基础及其在其他细菌菌株中通过异源表达的产生至关重要 (Linares-Otoya 等人,2017 年).

此外,Martín 等人(2013 年)在 2013 年的一项研究中提供了科库林的详细结构解析,证实了其抗 MRSA 活性,并有助于理解其作用机制 (Martín 等人,2013 年).

来源和生产

Palomo 等人(2013 年)的研究探索了从海绵中分离的海洋放线菌产生的科库林。这项研究不仅发现了科库林生产的新来源,还强调了海洋来源细菌在发现新型抗生素中的作用 (Palomo 等人,2013 年).

化学修饰以提高溶解度

Pari 等人(2014 年)在 2014 年的一项研究中解决了科库林水溶性差的挑战,这是硫唑肽类抗生素的一个常见问题。通过化学修饰,他们开发了一种具有改进溶解度的衍生物,同时保留了其抗菌活性,特别是对 MRSA 和耐万古霉素肠球菌 (VRE) (Pari 等人,2014 年).

作用机制

Target of Action

Kocurin, a thiazolyl peptide, primarily targets Methicillin-Resistant Staphylococcus Aureus (MRSA) . MRSA is a type of bacteria that has developed resistance to several widely used antibiotics and is a significant cause of hospital and community-associated infections. The ability of Kocurin to act against MRSA makes it a potential candidate for the development of new anti-MRSA antibiotics .

Mode of Action

It is known that kocurin interacts with mrsa and displays activity against it, with minimum inhibitory concentration (mic) values in the submicromolar range . This suggests that Kocurin may inhibit the growth of MRSA by interacting with key bacterial components or processes essential for their survival and proliferation.

Biochemical Pathways

Thiazolyl peptides, the class of compounds to which kocurin belongs, are known for their potent in vitro activity against gram-positive bacteria . They contain a central pyridine/tetrahydropyridine ring, with up to three thiazolyl substituents at the 2-, 3-, and 6-positions of the central heterocycle . This unique structure may influence the way Kocurin interacts with its targets and the subsequent downstream effects.

Result of Action

The molecular and cellular effects of Kocurin’s action primarily involve the inhibition of MRSA growth . By acting against MRSA, Kocurin can potentially prevent or treat infections caused by this antibiotic-resistant bacterium.

Action Environment

The action, efficacy, and stability of Kocurin can be influenced by various environmental factors. For instance, Kocurin is derived from the marine-derived bacterium Kocuria palustris , suggesting that marine environments could provide optimal conditions for its production. Furthermore, geographic and environmental factors may affect the occurrence of the biochemical pathways and bioactivities associated with Kocurin

未来方向

The discovery of Kocurin emphasizes the role of the thiazolyl peptide family as a prolific resource for novel drugs . The increasing resistance to known antibiotics developed by bacterial pathogens is one of the greatest threats to human health worldwide, and there remains an urgent need to find new anti-MRSA antibiotics with novel modes of action .

属性

IUPAC Name |

2-[(12S,15R,19S,26S)-19-benzyl-14,21,28-trihydroxy-26-(2-hydroxy-2-iminoethyl)-12-[(4-hydroxyphenyl)methyl]-30-methyl-11-oxo-31-oxa-4,17,24,41-tetrathia-10,13,20,27,37,42,43,44,45,46-decazaoctacyclo[37.2.1.12,5.115,18.122,25.129,32.06,10.033,38]hexatetraconta-1(42),2,5(46),13,18(45),20,22,25(44),27,29,32(43),33(38),34,36,39-pentadecaen-36-yl]-N-[3-hydroxy-3-[(2S)-1-[(2S)-2-[C-hydroxy-N-[3-hydroxy-3-(3-hydroxy-3-iminoprop-1-en-2-yl)iminoprop-1-en-2-yl]carbonimidoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]iminoprop-1-en-2-yl]-1,3-thiazole-4-carboximidic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H66N18O13S5/c1-31(54(71)90)72-55(91)33(3)74-60(96)49-13-9-21-86(49)68(98)34(4)75-56(92)32(2)73-57(93)45-27-102-63(81-45)40-20-19-39-53(76-40)44-26-101-66(80-44)48-30-105-67(84-48)50-14-10-22-87(50)69(99)43(24-37-15-17-38(88)18-16-37)79-59(95)47-29-103-64(82-47)41(23-36-11-7-6-8-12-36)77-58(94)46-28-104-65(83-46)42(25-51(70)89)78-61(97)52-35(5)100-62(39)85-52/h6-8,11-12,15-20,26-28,30,34,41-43,47,49-50,88H,1-3,9-10,13-14,21-25,29H2,4-5H3,(H2,70,89)(H2,71,90)(H,72,91)(H,73,93)(H,74,96)(H,75,92)(H,77,94)(H,78,97)(H,79,95)/t34-,41-,42-,43-,47-,49-,50?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWYMYPACSXBTM-RNRSDVNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(C3=NC(=CS3)C(=NC(C4=NC(CS4)C(=NC(C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=NC(=C)C(=NC(C)C(=O)N3CCCC3C(=NC(=C)C(=NC(=C)C(=N)O)O)O)O)O)C(=N2)O1)CC1=CC=C(C=C1)O)O)CC1=CC=CC=C1)O)CC(=N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=N[C@H](C3=NC(=CS3)C(=N[C@H](C4=N[C@@H](CS4)C(=N[C@H](C(=O)N5CCCC5C6=NC(=CS6)C7=NC(=CS7)C8=C(C=CC(=N8)C9=NC(=CS9)C(=NC(=C)C(=N[C@@H](C)C(=O)N3CCC[C@H]3C(=NC(=C)C(=NC(=C)C(=N)O)O)O)O)O)C(=N2)O1)CC1=CC=C(C=C1)O)O)CC1=CC=CC=C1)O)CC(=N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H66N18O13S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-tert-Butyl-2-methyl-1H-benzo-[d]imidazol-6-yl)thiazol-2-amine](/img/structure/B1474329.png)

![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)